胍氢溴酸盐

描述

A strong organic base existing primarily as guanidium ions at physiological pH. It is found in the urine as a normal product of protein metabolism. It is also used in laboratory research as a protein denaturant. (From Martindale, the Extra Pharmacopoeia, 30th ed and Merck Index, 12th ed) It is also used in the treatment of myasthenia and as a fluorescent probe in HPLC.

科学研究应用

天然产物合成

胍氢溴酸盐在天然产物合成中起着至关重要的作用,特别是那些含有胍基的天然产物。 这些包括非核糖体肽、生物碱和含胍萜类,它们源自各种天然来源,如微生物、海洋无脊椎动物和高等植物 。该化合物能够参与多种反应,使其成为构建天然产物中复杂分子结构的宝贵工具。

生物活性研究

胍基是许多生物活性化合物中常见的特征。胍氢溴酸盐用于研究这些化合物的结构、生物合成和生物活性。 这包括对蓝藻毒素、海洋海绵生物碱和其他具有重要药理潜力的含胍代谢物的研究 。

有机电子学

在有机电子学领域,胍氢溴酸盐作为有机半导体或导电聚合物中的添加剂或掺杂剂得到应用。 它可以改变电子器件中使用的材料的电学性质,例如电导率或电荷传输,从而提高其性能 。

药物化学

胍氢溴酸盐在药物化学中被用于合成胍,胍存在于许多具有药用价值的化合物中。 这些胍作为DNA小沟结合剂、激酶抑制剂和α2-去甲肾上腺素受体拮抗剂,突出了它们在药物设计和开发中的多功能性 。

化学生物学

该化合物独特的性质,如其平面性和高碱性,使其能够形成氢键并与生物分子相互作用。 这使得胍氢溴酸盐成为化学生物学中研究分子相互作用和设计能够调节生物过程的分子的一种重要工具 。

杀生物应用

胍氢溴酸盐还在其在杀生物应用中的潜力方面得到探索。 它正在被研究用于制备和评估复杂的杀生物添加剂,这些添加剂可以用于控制各种环境中的有害生物 。

作用机制

Target of Action

Guanidine hydrobromide primarily targets the Aldehyde dehydrogenase, mitochondrial in humans . This enzyme plays a crucial role in the metabolism of aldehydes. Guanidine hydrobromide acts as an inhibitor of this enzyme .

Mode of Action

Guanidine hydrobromide enhances the release of acetylcholine following a nerve impulse . It also appears to slow the rates of depolarization and repolarization of muscle cell membranes . This interaction with its targets leads to changes in the physiological activities of the cells.

Biochemical Pathways

The primary biochemical pathway affected by guanidine hydrobromide is the acetylcholine neurotransmission pathway . By enhancing the release of acetylcholine, it influences the transmission of signals in the nervous system. The slowing of depolarization and repolarization rates also affects the electrical activity of muscle cells .

Pharmacokinetics

Guanidine hydrobromide is rapidly absorbed and distributed in the body . The half-life of guanidine hydrobromide is approximately 7-8 hours . These properties influence the bioavailability of the compound in the body.

Result of Action

The primary result of guanidine hydrobromide’s action is the reduction of symptoms of muscle weakness and easy fatigability associated with the myasthenic syndrome of Eaton-Lambert . By enhancing acetylcholine release and slowing muscle cell membrane activities, it helps manage these symptoms .

Action Environment

The action of guanidine hydrobromide can be influenced by various environmental factors. For instance, it finds applications in organic electronics as an additive or dopant in inorganic semiconductors or conductive polymers . It can modify the electrical properties, such as conductivity or charge transport of the materials used in electronic devices . This suggests that the compound’s action, efficacy, and stability can be influenced by the physical and chemical environment.

生物活性

Guanidine monohydrobromide is a derivative of guanidine, a strong organic base with significant biological activity. This compound has garnered attention for its diverse applications in pharmacology and biochemistry, notably in the treatment of various medical conditions and as a tool in research.

Guanidine monohydrobromide exists primarily as guanidinium ions at physiological pH. It is characterized by its ability to enhance the release of acetylcholine following nerve impulses, which is crucial for neuromuscular transmission. This property makes it beneficial in treating muscle weakness associated with conditions like Eaton-Lambert syndrome .

Mechanism of Action:

- Enhancement of Acetylcholine Release: Guanidine promotes the release of acetylcholine at neuromuscular junctions, facilitating muscle contraction.

- Effects on Muscle Cell Membranes: It slows the rates of depolarization and repolarization in muscle cell membranes, which can stabilize muscular function during episodes of weakness .

Biological Activities

Guanidine monohydrobromide exhibits a range of biological activities that make it a compound of interest in medicinal chemistry:

- Antimicrobial Properties: Recent studies have explored guanidine-core compounds for their potential as antibacterial agents against both Gram-positive and Gram-negative bacteria. For instance, novel guanidine derivatives have shown promise against strains such as Staphylococcus aureus and Escherichia coli, indicating their potential use in treating infections .

- CNS Activity: Guanidine compounds are being investigated for their effects on the central nervous system (CNS), where they may act as modulators or inhibitors of various neurotransmitter systems .

- Anti-inflammatory Effects: Some guanidine derivatives have demonstrated anti-inflammatory properties, suggesting their utility in treating inflammatory diseases .

Case Studies

-

Antibacterial Activity Evaluation:

A study evaluated several guanidine-core small molecules for their antibacterial efficacy. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined for different bacterial strains:These results indicate that while some compounds exhibit significant antibacterial activity against specific strains, others show limited efficacy, highlighting the need for further optimization .Compound Bacterial Strain MIC (mg/L) MBC (mg/L) 1 S. aureus 32 64 2 P. aeruginosa >256 >256 3 E. coli >256 >256 -

CNS Effects:

Research involving guanidine derivatives has indicated potential neuroprotective effects, particularly in models of neurodegenerative diseases. These findings suggest that guanidine compounds could play a role in developing therapies for conditions like Alzheimer's disease .

Toxicity and Safety

While guanidine monohydrobromide has therapeutic applications, it is essential to consider its toxicity profile:

属性

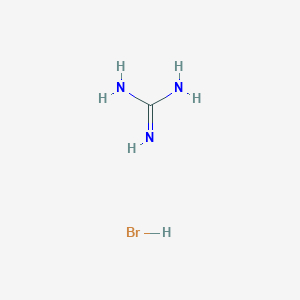

IUPAC Name |

guanidine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5N3.BrH/c2-1(3)4;/h(H5,2,3,4);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQNVZLDDLJBKNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=N)(N)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

113-00-8 (Parent) | |

| Record name | Guanidine monohydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019244985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9066469 | |

| Record name | Guanidine monohydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19244-98-5 | |

| Record name | Guanidinium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19244-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guanidine monohydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019244985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanidine, hydrobromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Guanidine monohydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Guanidine monohydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.993 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。